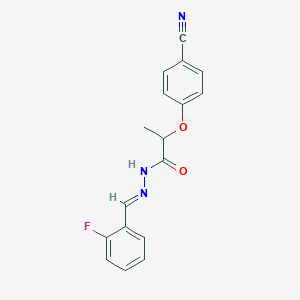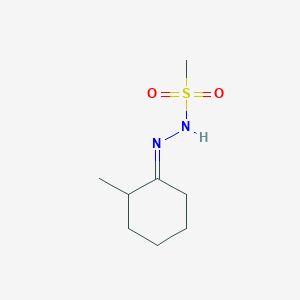![molecular formula C18H18Cl2N2O2 B5711540 2-(2,4-dichlorophenyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide](/img/structure/B5711540.png)
2-(2,4-dichlorophenyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide, also known as DPEP, is a chemical compound that has been the subject of much scientific research in recent years. This compound is of particular interest due to its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. In
Wirkmechanismus
The mechanism of action of 2-(2,4-dichlorophenyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer cells, 2-(2,4-dichlorophenyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide induces apoptosis by activating the caspase cascade and inhibiting the activity of various anti-apoptotic proteins. In Alzheimer's disease, 2-(2,4-dichlorophenyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide inhibits the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-(2,4-dichlorophenyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide induces apoptosis and inhibits cell proliferation. In Alzheimer's disease, 2-(2,4-dichlorophenyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide inhibits the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. Additionally, 2-(2,4-dichlorophenyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2,4-dichlorophenyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide in lab experiments is its high potency and selectivity. Additionally, 2-(2,4-dichlorophenyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide is relatively easy to synthesize and purify. However, one limitation of using 2-(2,4-dichlorophenyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Zukünftige Richtungen
There are many future directions for research on 2-(2,4-dichlorophenyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide. One area of interest is the development of 2-(2,4-dichlorophenyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide analogs with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2,4-dichlorophenyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide and its potential use in the treatment of various diseases. Finally, studies are needed to investigate the potential toxicity of 2-(2,4-dichlorophenyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide and its analogs, as well as their pharmacokinetics and pharmacodynamics in vivo.
Synthesemethoden
The synthesis of 2-(2,4-dichlorophenyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide involves the reaction of 2,4-dichlorophenyl isocyanate with 2-phenylbutyric acid in the presence of a catalyst. This reaction results in the formation of 2-(2,4-dichlorophenyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide, which is purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dichlorophenyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide has been the subject of much scientific research due to its potential use in the treatment of various diseases. Studies have shown that 2-(2,4-dichlorophenyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide exhibits anticancer activity by inducing apoptosis in cancer cells. Additionally, 2-(2,4-dichlorophenyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the development of Alzheimer's disease.
Eigenschaften
IUPAC Name |
[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2/c1-2-15(12-6-4-3-5-7-12)18(23)24-22-17(21)10-13-8-9-14(19)11-16(13)20/h3-9,11,15H,2,10H2,1H3,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJMGUPADYGJMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)ON=C(CC2=C(C=C(C=C2)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C1=CC=CC=C1)C(=O)O/N=C(/CC2=C(C=C(C=C2)Cl)Cl)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-phenylbutanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}-3-phenylpropanamide](/img/structure/B5711460.png)

![2-chloro-5-[5-(2-nitrovinyl)-2-furyl]benzoic acid](/img/structure/B5711475.png)


![N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B5711508.png)





![N-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5711538.png)

